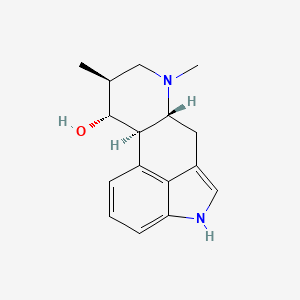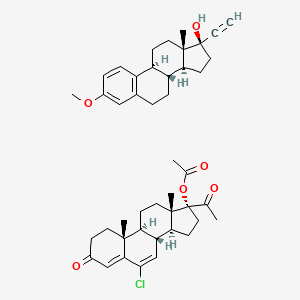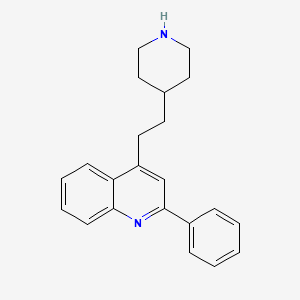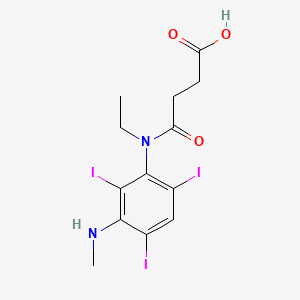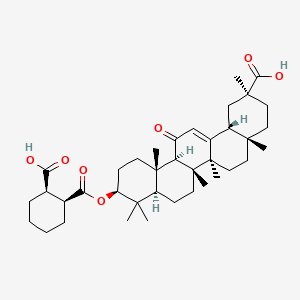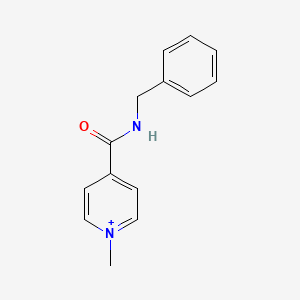![B1194712 [(2-amino-4-hydroxy-1,3-benzothiazol-6-yl)sulfanyl]formonitrile (BT3)](/img/no-structure.png)
[(2-amino-4-hydroxy-1,3-benzothiazol-6-yl)sulfanyl]formonitrile (BT3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2-amino-4-hydroxy-1,3-benzothiazol-6-yl)sulfanyl]formonitrile
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Pharmacological Properties
Benzothiazole (BTA) and its derivatives like BT3 are crucial in medicinal chemistry due to their structural diversity and pharmacological properties. These compounds are found in various natural products and pharmaceutical agents. Extensive research indicates a broad spectrum of pharmacological activities including anticancer, antibacterial, antifungal, anti-inflammatory, analgesic, anti-HIV, antioxidant, anticonvulsant, antitubercular, antidiabetic, antileishmanial, antihistaminic, antimalarial, and other medicinal agents. Particularly, BTA-based compounds are used in practice to treat various diseases with high therapeutic potency, making them a rapidly developing and active topic in medicinal chemistry (Keri, Patil, Patil & Budagumpi, 2015).
Biological Importance of Urea and Thio-Urea Benzothiazoles
Urea and thio-urea benzothiazoles (UBTs and TBTs) are compounds of significant importance in medicinal chemistry. They exhibit a broad spectrum of biological activities, making them potential therapeutic agents. For instance, Frentizole, a UBT derivative, is used for treating rheumatoid arthritis and systemic lupus erythematosus. UBTs like Bentaluron and Bethabenthiazuron serve as commercial fungicides and herbicides. The chemical synthesis and biological activity studies of these compounds suggest their potential as new pharmacophores for therapeutic use (Rosales-Hernández et al., 2022).
Anticancer Properties
Benzothiazole derivatives are known for their anticancer properties. These compounds act effectively against various types of cancer cell lines through multiple mechanisms. The role of BTA derivatives in inhibiting tumour-associated carbonic anhydrases (CAs) is well-studied, suggesting their potential as anticancer leads for developing agents effective against hypoxic tumors (Irfan et al., 2019).
Antifungal and Immunomodulating Activities
1,4-Benzothiazine azole derivatives (1,4-BT) exhibit significant antifungal and immunomodulating activities. They are tested for anti-Candida activity, and their antifungal activity correlates with specific chemical characteristics. Besides direct antifungal effects, 1,4-BT derivatives also show immunomodulating activity, suggesting their in vivo efficacy might be due to a combination of stimulating the immune response and direct antifungal effects (Schiaffella & Vecchiarelli, 2001).
Eigenschaften
Produktname |
[(2-amino-4-hydroxy-1,3-benzothiazol-6-yl)sulfanyl]formonitrile (BT3) |
|---|---|
InChI-Schlüssel |
SYJJJKLCCXFULV-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5b-Hydroxy-2,2,13b,13c-tetramethyl-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-4h-3,15a-epoxy[1]benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one](/img/structure/B1194630.png)
